
3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of dichlorophenyl and trifluoropropanol groups
Méthodes De Préparation
The synthesis of 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3,4-dichlorophenyl derivatives with trifluoropropanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. Industrial production methods may involve more complex processes, including the use of catalysts and controlled reaction environments to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to fully elucidate its mechanism of action and identify the molecular targets involved.
Comparaison Avec Des Composés Similaires
3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol can be compared with similar compounds such as 3,4-dichlorophenyl isocyanate and 3,4-dichloromethylphenidate. These compounds share structural similarities but differ in their chemical properties and applications. For example, 3,4-dichloromethylphenidate is known for its stimulant properties, while 3,4-dichlorophenyl isocyanate is used as a chemical intermediate in organic synthesis. The unique combination of dichlorophenyl and trifluoropropanol groups in this compound distinguishes it from these related compounds .
Propriétés
Formule moléculaire |
C9H7Cl2F3O |
|---|---|
Poids moléculaire |
259.05 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H7Cl2F3O/c10-6-2-1-5(3-7(6)11)4-8(15)9(12,13)14/h1-3,8,15H,4H2 |
Clé InChI |
BLARWTAEUWFGPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(C(F)(F)F)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis](/img/structure/B13588434.png)
![3-(Aminomethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol](/img/structure/B13588437.png)

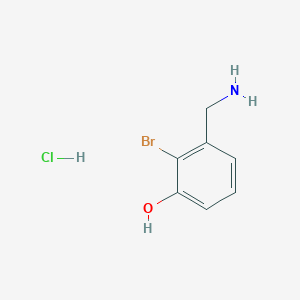
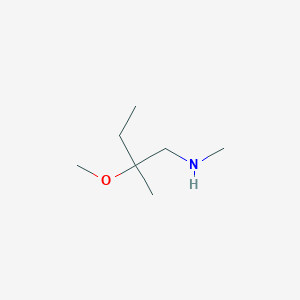
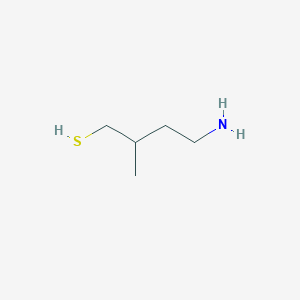
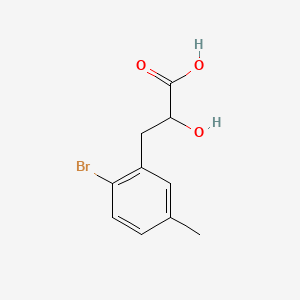
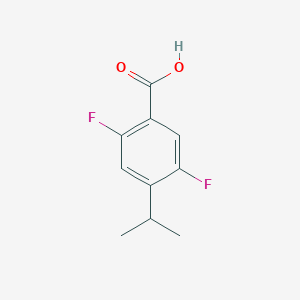

![N-[2-(Dimethylamino)ethyl]glycine](/img/structure/B13588462.png)

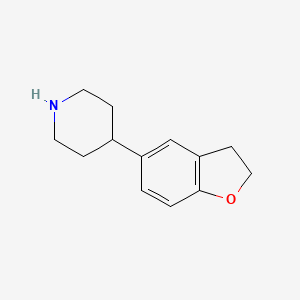
![ethyl 2-{[(2Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13588489.png)

